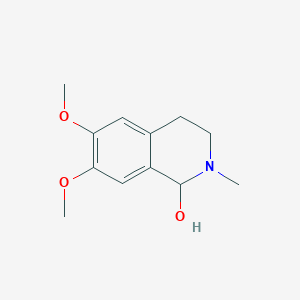![molecular formula C12H10O4S B14314781 Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester CAS No. 110449-93-9](/img/structure/B14314781.png)
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
The synthesis of Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester can be achieved through several methods. Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve large-scale synthesis using these or similar reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its biological activity and potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester involves its interaction with molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the structure of the compound and its derivatives . The compound may exert its effects through binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester can be compared with other thiophene derivatives such as:
2,5-Thiophenedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of ester groups.
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid: Another thiophene derivative with different substitution patterns.
Thiophene-2,5-dicarboxylic acid dimethyl ester: A closely related compound with ester groups at different positions. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Número CAS |
110449-93-9 |
|---|---|
Fórmula molecular |
C12H10O4S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
dimethyl 1-benzothiophene-6,7-dicarboxylate |
InChI |
InChI=1S/C12H10O4S/c1-15-11(13)8-4-3-7-5-6-17-10(7)9(8)12(14)16-2/h3-6H,1-2H3 |
Clave InChI |
KQGLLOIOKVDPBH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C1)C=CS2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


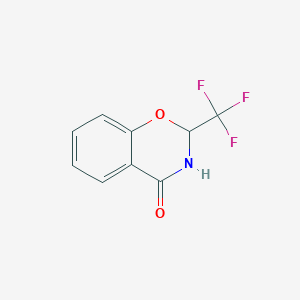
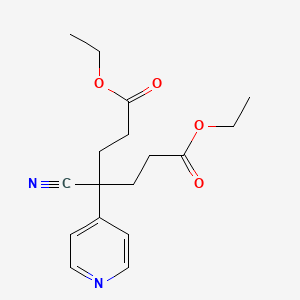
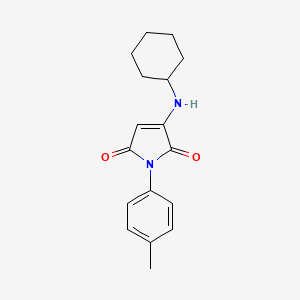
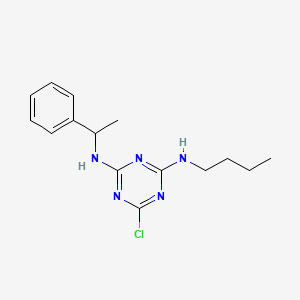
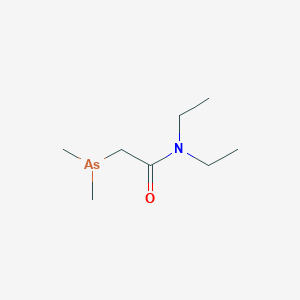
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
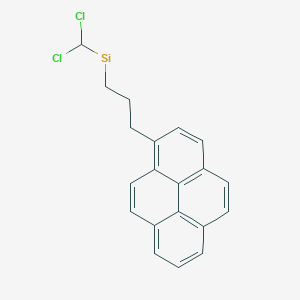
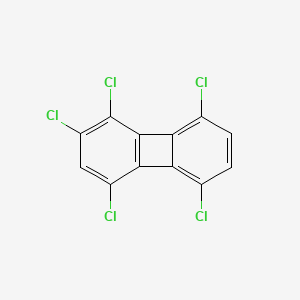
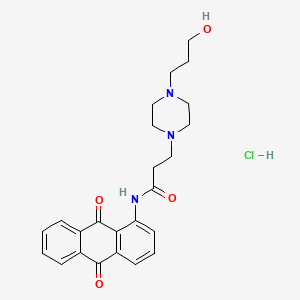

![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

